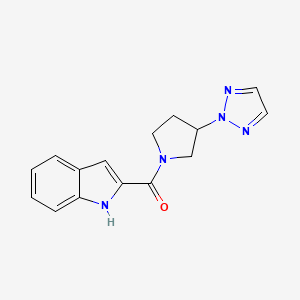
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone, also known as TAK-659, is a chemical compound that is being studied for its potential use in treating various diseases, particularly cancer.
Scientific Research Applications
Anticancer Agents
Several studies have investigated the anticancer properties of triazole derivatives. For instance, 4-amino-1,2,3-triazole-based compounds have been explored as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor escape mechanisms . Further optimization of this compound could lead to targeted cancer therapies.
Antiproliferative Activity
A specific derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, demonstrated effective cytotoxic activity against various cancer cell lines with nanomolar IC50 values . This finding highlights its potential as an antiproliferative agent.
Mechanism of Action
Target of Action
The compound 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole, also known as (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone, is a bioactive aromatic compound that contains an indole nucleus . This indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors , making it a valuable tool for treatment.
Mode of Action
The mode of action of 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole involves its interaction with these targets. The nitrogen atoms of the 1,2,4-triazole ring in the compound are capable of binding to the iron in the heme moiety of CYP-450 . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds , which may influence its interaction with its targets.
Biochemical Pathways
The compound 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole affects various biochemical pathways. Indole derivatives, such as this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with and influence a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetics of 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole involve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The molecular and cellular effects of 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole’s action are diverse, given its broad range of biological activities. For instance, its antiviral activity could result in the inhibition of viral replication . Its anti-inflammatory activity could result in the reduction of inflammation and related symptoms .
properties
IUPAC Name |
1H-indol-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-15(14-9-11-3-1-2-4-13(11)18-14)19-8-5-12(10-19)20-16-6-7-17-20/h1-4,6-7,9,12,18H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMGBRMQXOSOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)
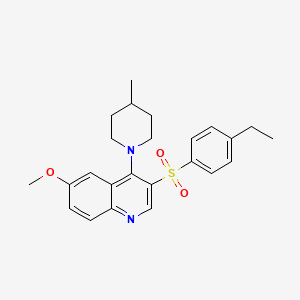
![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)
![tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B2500592.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)
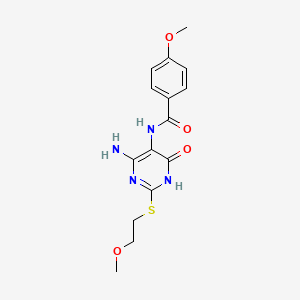
![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)
![1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2500599.png)
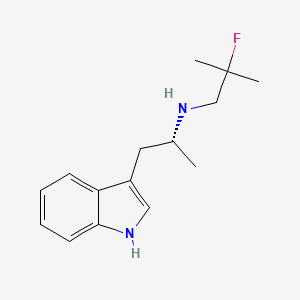
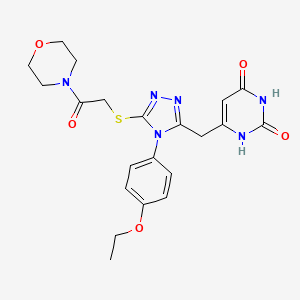
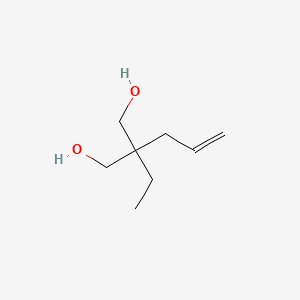
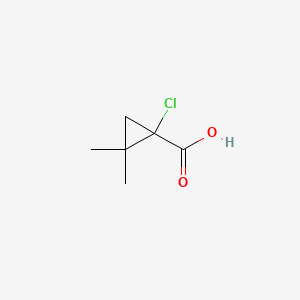
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)